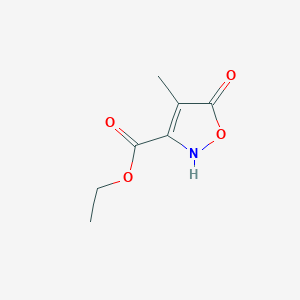

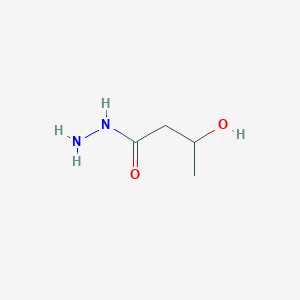

4-甲基-5-氧代-2,5-二氢异恶唑-3-羧酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate involves N-acylation by various natural and synthetic phthalimidylamino acids in the presence of carbodiimides. Subsequent irradiation at 300 nm in acetone leads to the formation of oxazoles, with the removal of the phthalimido protecting group yielding 2-aminoalkyloxazole-4-carboxylate esters without significant racemization (Cox, Prager, & Svensson, 2003).

Molecular Structure Analysis

The molecular structure of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate derivatives has been elucidated through single-crystal X-ray diffraction, demonstrating their complex crystalline forms and intramolecular hydrogen bonding, which play a crucial role in stabilizing their structures (Marjani, 2013).

Chemical Reactions and Properties

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate undergoes photolysis at 300 nm, revealing insights into the competing photolytic pathways it can engage in. These pathways include reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene, highlighting its reactivity under photochemical conditions (Ang & Prager, 1992).

Physical Properties Analysis

The physical properties of ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate derivatives, such as their crystallization in various systems and space groups, are detailed through studies involving X-ray diffraction. These analyses provide comprehensive insights into the compound's solid-state characteristics, including crystal system, unit-cell parameters, and hydrogen bonding interactions (Marjani, 2013).

Chemical Properties Analysis

The compound's reactivity, including its behavior in photolysis and N-acylation reactions, underscores its chemical versatility. Its ability to undergo transformations under photochemical conditions or in the presence of specific reagents highlights its potential utility in synthesizing a wide range of organic molecules (Cox, Prager, & Svensson, 2003).

科学研究应用

手性化合物的合成

4-甲基-5-氧代-2,5-二氢异恶唑-3-羧酸乙酯用于合成手性2-氨基烷基恶唑-4-羧酸酯。该过程涉及与邻苯二甲酰亚氨基酸的 N-酰化,随后辐照形成恶唑,然后脱保护得到最终产物。该合成显示出最小的外消旋和良好的总收率,表明其在生产手性化合物方面的潜力 (Cox、Prager 和 Svensson,2003)。

光解研究

该化合物的光解行为已得到研究。当在 300 nm 处辐照时,它在各种溶剂中发生光解,表明两种竞争途径:可逆光异构化为酮烯和损失二氧化碳形成单线态亚氨基卡宾 (Ang 和 Prager,1992)。

与杂环的反应性

研究表明,4-甲基-5-氧代-2,5-二氢异恶唑-3-羧酸乙酯与氯化杂环反应生成各种取代产物。这些反应对于合成具有多种官能团和在中枢神经系统研究中具有潜在应用的化合物非常重要 (Hung、Janowski 和 Prager,1985)。

吡咯、呋喃和噻吩的合成

该化合物还用于合成吡咯、呋喃、噻吩及其苯并类似物。在各种反应物存在下光解,然后用路易斯酸或质子酸处理,可以形成这些杂环化合物,展示了其在有机合成中的多功能性 (Prager 和 Williams,1996)。

咪唑并嘧啶和氨基吲哚衍生物的形成

在一项研究中,5-氧代-3-芳基氨基-2,5-二氢异恶唑-4-羧酸乙酯与 2-氯嘧啶和 2-氯苯并恶唑反应生成异恶唑酮。这些化合物在重排后产生咪唑并嘧啶和氨基吲哚衍生物,表明 4-甲基-5-氧代-2,5-二氢异恶唑-3-羧酸乙酯在复杂有机转化中的潜力 (Marjani 和 Khalafy,2010)。

在腐蚀抑制中的用途

在工业应用中,4-甲基-5-氧代-2,5-二氢异恶唑-3-羧酸乙酯的衍生物已被探索作为低碳钢的腐蚀抑制剂,特别是在工业酸洗过程中。使用各种光谱和显微技术研究了它们在保护金属表面和与金属表面的相互作用方面的效率 (Dohare、Ansari、Quraishi 和 Obot,2017)。

属性

IUPAC Name |

ethyl 4-methyl-5-oxo-2H-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)6(9)12-8-5/h8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHGATLLVCDBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)ON1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004583 | |

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate | |

CAS RN |

84280-59-1 | |

| Record name | 84280-59-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate in organic synthesis?

A1: Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate serves as a versatile starting material for synthesizing chiral 2-aminoalkyloxazole-4-carboxylate esters []. These esters are valuable building blocks for various biologically active compounds.

Q2: How are chiral 2-aminoalkyloxazole-4-carboxylate esters synthesized from Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate?

A2: The synthesis involves a three-step process []:

Q3: What are the advantages of this synthetic route?

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)